2-(3,4-dimethoxyphenyl)-1-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one
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Overview
Description
2-(3,4-Dimethoxyphenyl)-1-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one is a complex organic compound that features a combination of aromatic rings, methoxy groups, a trifluoromethyl group, and an imidazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-1-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one likely involves multiple steps, including:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the methoxy groups: Methoxylation can be performed using methanol in the presence of a base or through methylation reactions.
Formation of the sulfanyl linkage: This can be achieved through thiolation reactions using thiolating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the sulfanyl linkage.
Reduction: Reduction reactions could target the imidazole ring or the carbonyl group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound could be used as a building block in the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential interactions with enzymes or receptors, given its complex structure.
Medicine
Medicinal chemistry could explore its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Industry
In the industrial sector, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. The trifluoromethyl group could enhance its binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-1H-imidazole: Lacks the trifluoromethyl and sulfanyl groups.
1-(3,4-Dimethoxyphenyl)-2-(trifluoromethyl)ethanone: Lacks the imidazole ring and sulfanyl group.
2-(3,4-Dimethoxyphenyl)-1-(4,5-dihydro-1H-imidazol-1-yl)ethan-1-one: Lacks the trifluoromethyl and sulfanyl groups.
Uniqueness
The presence of both the trifluoromethyl group and the sulfanyl linkage, along with the imidazole ring, makes 2-(3,4-dimethoxyphenyl)-1-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one unique. These functional groups could confer unique chemical and biological properties, such as enhanced stability, binding affinity, or reactivity.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O3S/c1-28-17-7-6-14(11-18(17)29-2)12-19(27)26-9-8-25-20(26)30-13-15-4-3-5-16(10-15)21(22,23)24/h3-7,10-11H,8-9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJRJASCFISVLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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